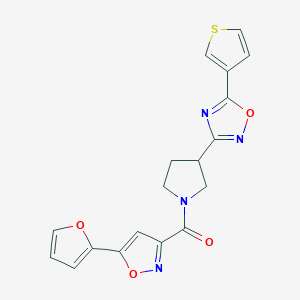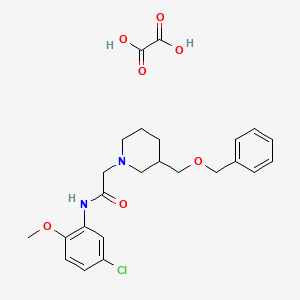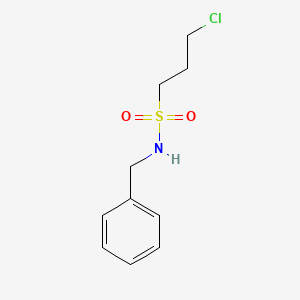
N-benzyl-3-chloropropane-1-sulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Organic Synthesis
N-benzyl sulfonamides like N-benzyl-3-chloropropane-1-sulfonamide are instrumental in organic synthesis. For instance, they are used in AlCl3-promoted cycloaddition reactions with 1,1-cyclopropanes to construct indane derivatives, which are important in medicinal chemistry (Zhu et al., 2014). Similarly, these compounds are involved in efficient copper-catalyzed benzylic amidation reactions (Bhuyan & Nicholas, 2007).
2. Catalysis and Green Chemistry
N-benzyl sulfonamides serve as catalysts in green chemistry. For example, nano-Ru/Fe3O4 has been used to catalyze the synthesis of sulfonamides, highlighting their environmental benignity and efficiency in coupling reactions (Shi et al., 2009).
3. Material Science
In material science, sulfonamides are involved in the preparation of specialized polymers. An example is the creation of sulfonated poly(ether sulfone)s for fuel cell applications, where sulfonation with chlorosulfonic acid plays a critical role (Matsumoto et al., 2009).
4. Medicinal Chemistry
Sulfonamides, including N-benzyl derivatives, are significant in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases (Supuran et al., 2013). They also find use in the synthesis of structurally diverse pharmaceutical compounds.
5. Analytical Chemistry
In analytical chemistry, studies have been conducted on the molecular interactions, solubility, and solvation of sulfonamides. Understanding these properties is crucial for drug formulation and delivery (Perlovich et al., 2008).
6. Environmental Science
Sulfonamides like N-benzyl-3-chloropropane-1-sulfonamide are also studied in the context of environmental science, particularly their transformation and fate in water treatment processes (Dodd & Huang, 2004).
Propriétés
IUPAC Name |
N-benzyl-3-chloropropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c11-7-4-8-15(13,14)12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLHUQPDOUXJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-chloropropane-1-sulfonamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)
![5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711747.png)
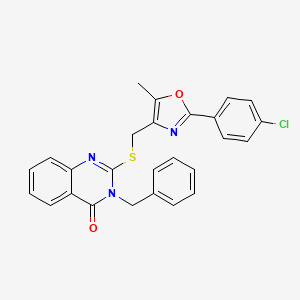
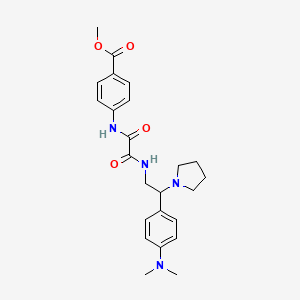
![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)
![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)
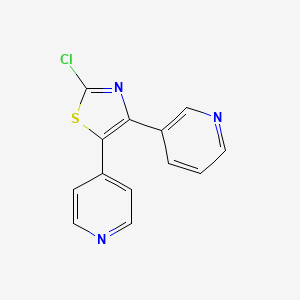
![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
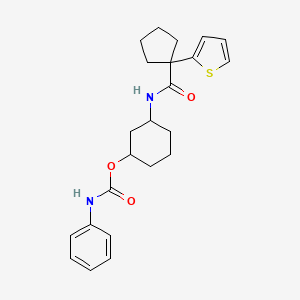
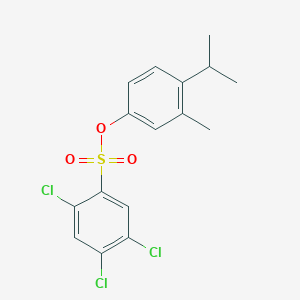
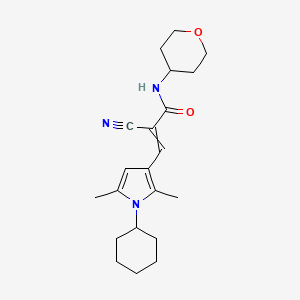
![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)
